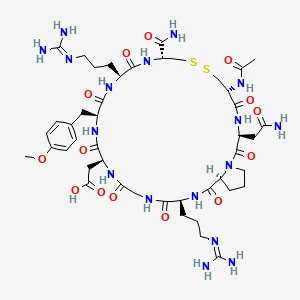
Sulazepam
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Sulazepam involves the treatment of diazepam with phosphorus pentasulfide, which produces the corresponding thionamide, sulazepam .Molecular Structure Analysis
The molecular formula of Sulazepam is C16H13ClN2S . The molar mass is 300.80 g·mol−1 . The ChemSpider ID is 16935 .Chemical Reactions Analysis
Sulazepam is metabolized into diazepam, desmethyldiazepam, and oxydiazepam . The exact chemical reactions involved in this process are not specified in the available resources.Physical And Chemical Properties Analysis
Sulazepam has a molecular formula of C16H13ClN2S and a molar mass of 300.80 g·mol−1 . Additional physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
1. Use in Rheumatoid Arthritis Management
Sulazepam, as sulfasalazine (salazosulfapyridine), is well-established as a disease-modifying antirheumatic drug (DMARD) used in treating patients with rheumatoid arthritis. Clinical trials have shown that sulfasalazine significantly benefits various measures of disease activity, such as the number of tender and swollen joints, Ritchie articular index, and erythrocyte sedimentation rate. It exhibits similar efficacy to other DMARDs and has shown promising results in combination with drugs like methotrexate and hydroxychloroquine, particularly in early and more established rheumatoid arthritis cases. Sulfasalazine is generally well-tolerated and often considered among the more efficacious traditional DMARDs (Plosker & Croom, 2005).
2. Involvement in Neurogenic Inflammation in Sepsis
Research on hydrogen sulfide's role in neurogenic inflammation has suggested implications for sulazepam. Specifically, the interaction and involvement of hydrogen sulfide and transient receptor potential vanilloid type 1 in the pathogenesis of sepsis have been investigated. The study on male Swiss mice indicated that hydrogen sulfide induces systemic inflammation and multiple organ damage characteristic of sepsis via transient receptor potential vanilloid type 1-mediated neurogenic inflammation (Ang, Moochhala, & Bhatia, 2010).
3. Neurotoxic Effects in Developing Brain
A study on the neurotoxic properties of antiepileptic drugs in the developing rat brain indicated that sulazepam (sulthiame) significantly enhances neuronal death in rat pups. This suggests that sulazepam may have neurotoxic properties, especially in the context of its usage for treating seizures in young populations (Manthey et al., 2005).
4. Impact on Diazepam Metabolism
In a study exploring diazepam metabolism in cultured rat hepatocytes, the impact of various treatments, including sulazepam, was assessed. The study highlighted how different treatments can affect the metabolism of diazepam, potentially altering the relative proportions of cytochrome P450 isozymes during culture. This research provides insights into how sulazepam and similar drugs can influence drug metabolism at a cellular level (Blankson, Chenery, & Paine, 1991).
5. Antiplatelet and Antithrombotic Effects
Dilazep, a derivative of sulazepam, is an antiplatelet agent used as an antithrombotic drug in clinical practice. It also exerts cytoprotective and antioxidant effects on endothelial cells. Studies show that dilazep inhibits tissue factor expression in endothelial cells and monocytes, potentially providing therapeutic value in patients with a hypercoagulable state (Deguchi et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGWTOPCKLQYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046267 | |
| Record name | Sulazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulazepam | |
CAS RN |
2898-13-7 | |
| Record name | Sulazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulazepam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ779Q5S0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




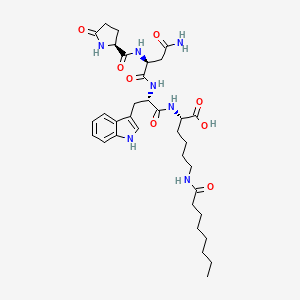
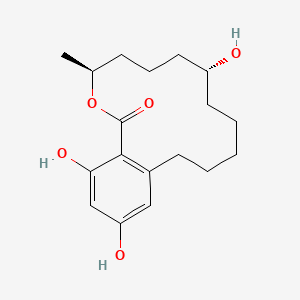
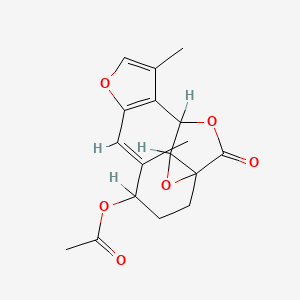

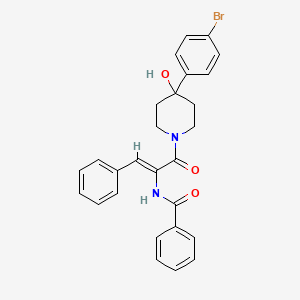

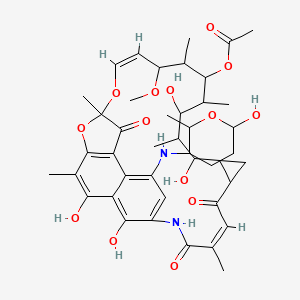
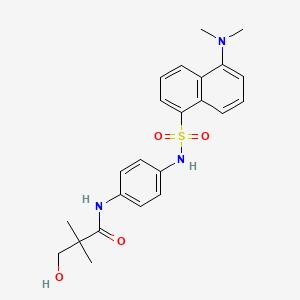
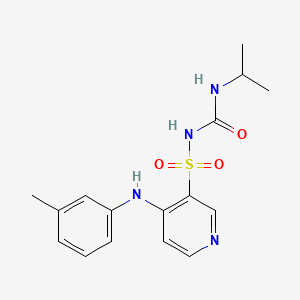
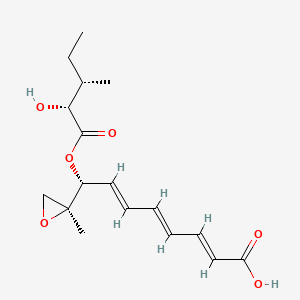

![methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682437.png)
